molecular formula C7H12Cl2N2 B1402825 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride CAS No. 1401425-39-5

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride

Cat. No. B1402825
M. Wt: 195.09 g/mol
InChI Key: SGNHODSAJQYWGQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “4-(Chloromethyl)-1-isopropyl” part suggests that the compound has a chloromethyl group and an isopropyl group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring with a chloromethyl group attached at the 4-position and an isopropyl group at the 1-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl and isopropyl groups. The chloromethyl group, in particular, could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like “4-(Chloromethyl)pyridine hydrochloride” are reported to be solid at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Intermediates for Pharmacologically Active Compounds : A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared as an intermediate for disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, suggesting potential utility in developing substances with pharmacological properties (Ogurtsov & Rakitin, 2021).

Synthetic Methodologies

  • Flexible Synthesis of Pyrazoles : Research demonstrates the synthesis of pyrazoles with a functionalized side chain, indicating the adaptability of 4-(chloromethyl)-1-isopropyl-1H-pyrazole derivatives in forming compounds with different substituents that can serve as ligands (Grotjahn et al., 2002).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A study on the inhibition of C38 steel corrosion in hydrochloric acid solution highlights the use of pyrazole derivatives as effective corrosion inhibitors, demonstrating more than 90% anticorrosion activity (Ouali et al., 2013).

Catalysis and Ligand Development

  • Catalysis and Ligand Synthesis : Pyrazole derivatives have been synthesized and evaluated for their potential as ligands in catalytic processes, indicating their role in enhancing the efficiency of metal-catalyzed reactions (Esquius et al., 2000).

Advanced Synthesis Techniques

  • Ultrasound Irradiation in Synthesis : The use of ultrasound irradiation for synthesizing 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives without catalysts showcases an environmentally friendly and efficient method for creating complex heterocycles, including those related to 4-(chloromethyl)-1-isopropyl-1H-pyrazole derivatives (Huang et al., 2014).

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in the synthesis of other compounds, or it could have potential uses in fields like pharmaceuticals or materials science .

properties

IUPAC Name

4-(chloromethyl)-1-propan-2-ylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-6(2)10-5-7(3-8)4-9-10;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNHODSAJQYWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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